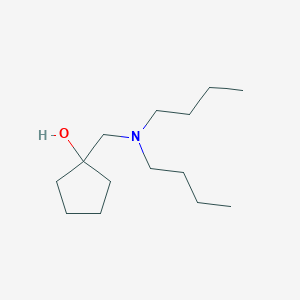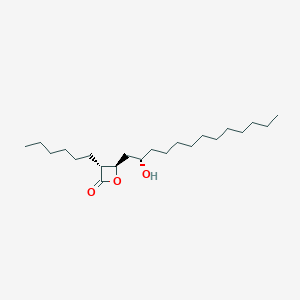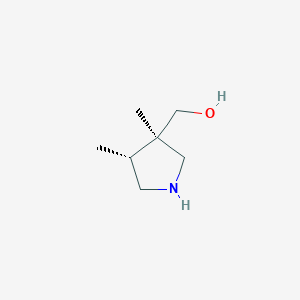
((3R,4R)-3,4-Dimethylpyrrolidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3R,4R)-3,4-Dimethylpyrrolidin-3-yl)methanol: is a chiral compound with a pyrrolidine ring substituted with two methyl groups at the 3rd and 4th positions and a hydroxymethyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4R)-3,4-Dimethylpyrrolidin-3-yl)methanol typically involves the reduction of a suitable precursor. One common method is the reduction of (S)-1-benzyl-3,4-dihydroxy-2,5-pyrrolidinedione using sodium borohydride in the presence of iodine. The reaction proceeds through the formation of a borane intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods: For industrial-scale production, the same reduction method can be employed with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ((3R,4R)-3,4-Dimethylpyrrolidin-3-yl)methanol can undergo oxidation to form the corresponding ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The compound can be further reduced to form various derivatives, such as amines or other alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as tosyl chloride or thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyrrolidines.
Scientific Research Applications
Chemistry: ((3R,4R)-3,4-Dimethylpyrrolidin-3-yl)methanol is used as a chiral building block in the synthesis of complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its ability to interact with biological targets makes it a valuable scaffold for drug discovery.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which ((3R,4R)-3,4-Dimethylpyrrolidin-3-yl)methanol exerts its effects depends on its specific application. In drug design, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary based on the structure of the final drug molecule derived from this compound.
Comparison with Similar Compounds
- (3R,4R)-1-Benzyl-3,4-pyrrolidinediol
- (3R,4R)-4-Ethylpyrrolidin-3-yl)methanol
- (3R,4R)-4-Cyclopropylpyrrolidin-3-yl)methanol
Uniqueness: ((3R,4R)-3,4-Dimethylpyrrolidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct stereochemical properties. This makes it particularly useful in the synthesis of chiral molecules where precise control over stereochemistry is required.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-6-3-8-4-7(6,2)5-9/h6,8-9H,3-5H2,1-2H3/t6-,7+/m0/s1 |
InChI Key |
ROIPNKDBVGGBFD-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1CNC[C@]1(C)CO |
Canonical SMILES |
CC1CNCC1(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


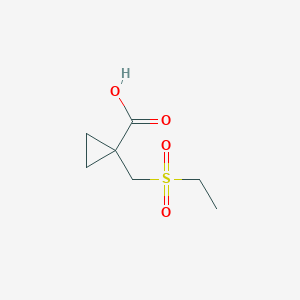
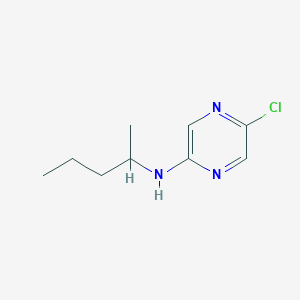
![7-(tert-Butyl) 1-methyl (1R,3R,4S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B13339689.png)
![1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13339704.png)
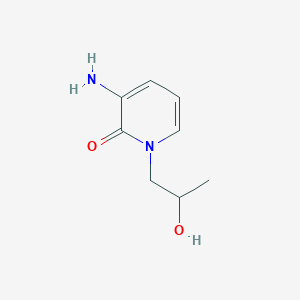
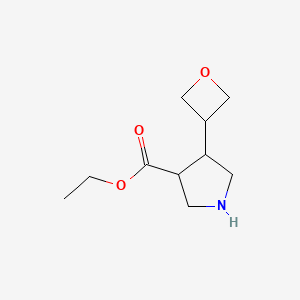

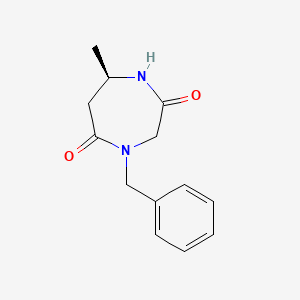

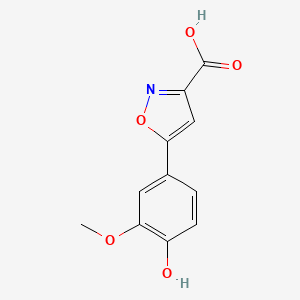
![Rel-(5R,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13339737.png)
